3-Methyl-6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to naturally occurring alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one typically involves the cyclization of pyrrole derivatives with appropriate reagents. One common method involves the reaction of pyrrole with formamide under acidic conditions to form the pyrimidine ring . Another approach includes the use of substituted pyrroles and aldehydes in the presence of a catalyst to achieve the desired cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrrolo derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced dihydropyrrolo derivatives, and various substituted pyrrolopyrimidines, depending on the reagents and conditions used.
Scientific Research Applications
3-Methyl-6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-Methyl-6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The compound’s structure allows it to fit into the binding pockets of various proteins, influencing their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: This compound shares a similar core structure but differs in the nitrogen arrangement and functional groups.
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: Another related compound with a different substitution pattern and additional hydroxyl group.
Uniqueness
3-Methyl-6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one is unique due to its specific substitution pattern and the presence of a methyl group at the 3-position. This structural feature contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
92224-32-3 |
---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
3-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidin-1-one |
InChI |
InChI=1S/C8H10N2O/c1-6-5-7-3-2-4-10(7)8(11)9-6/h5H,2-4H2,1H3 |
InChI Key |
LWWUZOPQMSFDHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)N2CCCC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.